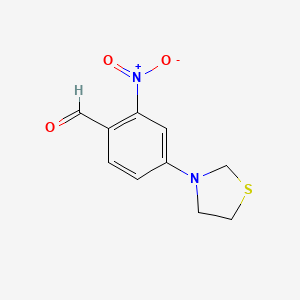

2-Nitro-4-(thiazolidin-3-yl)benzaldehyde

描述

2-Nitro-4-(thiazolidin-3-yl)benzaldehyde is a nitro-substituted benzaldehyde derivative featuring a thiazolidine ring at the para position relative to the aldehyde group. The thiazolidine moiety, a saturated five-membered heterocycle containing nitrogen and sulfur, confers unique physicochemical and biological properties. For instance, describes the condensation of benzaldehyde derivatives with amines (e.g., 2-aminopyrimidine) to form stable hemiaminal derivatives, suggesting a plausible route for introducing the thiazolidine ring via similar cyclization reactions with thiol-containing amines .

The nitro group at the ortho position (relative to the aldehyde) likely influences electronic and steric properties, affecting reactivity in subsequent transformations such as nucleophilic additions or reductions. Thiazolidine derivatives are widely explored in medicinal chemistry due to their bioactivity, including antimicrobial and antidiabetic applications. This compound’s structural hybrid—combining nitro-aromatic and thiazolidine motifs—positions it as a candidate for drug discovery or materials science, though further experimental validation is required .

属性

IUPAC Name |

2-nitro-4-(1,3-thiazolidin-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c13-6-8-1-2-9(5-10(8)12(14)15)11-3-4-16-7-11/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNPKYVCCABCBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=CC(=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801265148 | |

| Record name | Benzaldehyde, 2-nitro-4-(3-thiazolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707365-37-4 | |

| Record name | Benzaldehyde, 2-nitro-4-(3-thiazolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707365-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-nitro-4-(3-thiazolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4-(thiazolidin-3-yl)benzaldehyde typically involves the condensation of 2-nitrobenzaldehyde with thiazolidine derivatives. One common method includes the use of ethanol as a solvent and piperidine as a catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the thiazolidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control and the use of continuous flow reactors, can enhance yield and purity. The choice of solvents and catalysts may vary to ensure cost-effectiveness and environmental compliance.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The benzaldehyde moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products:

Reduction of the nitro group: yields 2-amino-4-(thiazolidin-3-yl)benzaldehyde.

Reduction of the aldehyde group: yields 2-nitro-4-(thiazolidin-3-yl)benzyl alcohol.

Substitution reactions: can yield various substituted benzaldehyde derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

-

Antimicrobial Activity:

- Studies have shown that thiazolidine derivatives exhibit antimicrobial properties. The presence of the nitro group enhances the compound's reactivity, making it a candidate for developing new antibiotics.

-

Anticancer Properties:

- Research indicates that compounds with thiazolidine rings can influence cancer cell proliferation. Specifically, the compound may interact with cellular pathways involved in tumor growth, making it a subject of interest for cancer therapeutics.

-

Diabetes Treatment:

- Thiazolidinediones (TZDs), a class of compounds related to 2-nitro-4-(thiazolidin-3-yl)benzaldehyde, have been studied for their role as insulin sensitizers in Type 2 diabetes management. The compound's structure suggests potential efficacy in modulating glucose metabolism.

Biological Research

-

Biological Pathway Modulation:

- The nitro group can undergo reduction to form reactive intermediates that may interact with specific enzymes or receptors involved in various biological processes, including inflammation and metabolic regulation.

-

In Vitro Studies:

- Various derivatives of thiazolidines have been synthesized and evaluated for their biological activities against pathogens and cancer cells, indicating the versatility of this compound in pharmacological applications.

Industrial Applications

-

Specialty Chemicals Production:

- The unique chemical properties of this compound make it suitable for producing specialty chemicals used in various industries, including pharmaceuticals and agrochemicals.

-

Material Science:

- Its reactivity allows for modifications that can lead to new materials with specific properties, useful in coatings, adhesives, and other industrial applications.

Data Table: Summary of Applications

| Application Area | Description | Examples/Studies |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties | In vitro studies on bacterial strains |

| Biological Research | Modulation of metabolic pathways | Interaction with PPARs in glucose metabolism |

| Industrial Applications | Production of specialty chemicals | Use in agrochemical formulations |

Case Studies

-

Antibacterial Activity Study:

A study published in Pharmaceutical Biology evaluated the antibacterial effects of thiazolidine derivatives, including compounds similar to this compound. Results indicated significant inhibition against various bacterial strains, suggesting its potential as a lead compound for antibiotic development . -

Cancer Research:

Research highlighted the effects of thiazolidinediones on cancer cell lines, demonstrating that modifications in the thiazolidine structure can enhance cytotoxicity against certain tumors . This positions this compound as a candidate for further investigation in cancer therapy.

作用机制

The biological activity of 2-Nitro-4-(thiazolidin-3-yl)benzaldehyde is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects . The thiazolidine ring may also contribute to its biological activity by modulating enzyme functions and disrupting microbial cell walls .

相似化合物的比较

Key Observations:

Molecular Weight and Substituent Effects: The thiazolidine-containing derivative has a higher molecular weight (237.25) compared to trifluoromethyl analogs (219.12) due to the sulfur and additional nitrogen in the heterocycle.

The thiazolidine analog’s melting point is unreported but hypothesized to be higher due to hydrogen-bonding interactions .

Reactivity :

- The nitro group’s ortho position in all compounds may sterically hinder aldehyde reactivity in nucleophilic additions. However, the thiazolidine ring’s nucleophilic sulfur could participate in further cyclization or coordination chemistry, distinguishing it from -CF₃ or halogenated analogs .

生物活性

2-Nitro-4-(thiazolidin-3-yl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to the thiazolidine class, which has been associated with various pharmacological effects including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, summarizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a thiazolidine ring, a nitro group at the 2-position, and an aldehyde group at the 4-position on the benzene ring. These functional groups are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including tyrosine kinase, which is involved in cell signaling pathways related to growth and proliferation.

- Cell Signaling Modulation : It can modulate cellular signaling pathways by binding to receptors or other biomolecules, influencing processes such as apoptosis and inflammation .

- Antimicrobial Activity : The compound exhibits activity against various pathogens, suggesting potential use in treating infections .

Antimicrobial Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to this compound possess inhibitory effects against bacteria such as E. coli and S. aureus .

Anticancer Properties

Thiazolidine derivatives have been investigated for their anticancer potential. A study highlighted that certain thiazolidine compounds showed cytotoxic effects on cancer cell lines, indicating that modifications in their structure can enhance their activity against cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidines are well-documented. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes like COX-2, which are pivotal in inflammatory responses .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups (like the nitro group) enhances the biological activity of thiazolidine derivatives. For instance:

| Compound Modification | Effect on Activity |

|---|---|

| Nitro group at 2-position | Increased enzyme inhibition and antimicrobial activity |

| Substituents on the benzene ring | Variability in cytotoxicity against cancer cell lines |

Case Studies

- Antileishmanial Activity : A related study found that thiazolidine derivatives exhibited promising antileishmanial activity, with some compounds showing low cytotoxicity against human cell lines while effectively inhibiting Leishmania species .

- Diabetes Management : Thiazolidines have been explored for their antidiabetic properties. Certain derivatives improved insulin sensitivity in diabetic models, suggesting a role in metabolic regulation .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Nitro-4-(thiazolidin-3-yl)benzaldehyde?

- Methodological Answer: The compound can be synthesized via a condensation reaction between a nitro-substituted benzaldehyde derivative (e.g., 2-nitro-4-formylbenzaldehyde) and a thiazolidine precursor (e.g., thiazolidine or its derivatives). The reaction typically occurs under mild acidic or neutral conditions to facilitate imine or thiazolidine ring formation. Key steps include controlling stoichiometry, temperature (often 25–60°C), and solvent polarity (e.g., ethanol or DMF). Post-synthesis purification via column chromatography is recommended to isolate the product .

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer: Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C): Identify aromatic protons (δ 8.0–10.0 ppm for aldehyde), nitro group deshielding effects, and thiazolidine ring signals (δ 3.0–4.5 ppm for CH₂ groups).

- IR Spectroscopy: Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and nitro group absorption (~1520–1350 cm⁻¹).

- Mass Spectrometry (MS): Look for the molecular ion peak (e.g., m/z ~250–300 depending on substituents) and fragmentation patterns consistent with the nitro and thiazolidine moieties .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) if dust or aerosols are generated.

- Ventilation: Work in a fume hood to avoid inhalation of volatile byproducts.

- Storage: Keep the compound in a sealed container under dry, cool conditions to prevent decomposition .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield of this compound in multi-step syntheses?

- Methodological Answer:

- Design of Experiments (DOE): Use factorial designs to evaluate the impact of variables (e.g., reaction time, temperature, catalyst loading).

- Machine Learning: Apply radial basis function (RBF) neural networks coupled with genetic algorithms (GA) to predict optimal conditions (e.g., solvent polarity, pH) and minimize side reactions like over-oxidation or ring-opening .

- In Situ Monitoring: Employ techniques like HPLC or UV-Vis spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting point, solubility) of related nitrobenzaldehyde derivatives?

- Methodological Answer:

- Purity Verification: Use differential scanning calorimetry (DSC) for precise melting point determination and HPLC to assess chemical purity (>95% recommended).

- Solubility Studies: Conduct systematic solubility tests in solvents of varying polarity (e.g., water, ethanol, DMSO) under controlled temperatures. Compare results with computational predictions (e.g., log P values from HPLC retention times) .

Q. What are the key considerations in designing experiments to study the reactivity of the thiazolidine ring in this compound under varying pH conditions?

- Methodological Answer:

- pH-Dependent Stability: Thiazolidine rings are prone to hydrolysis under acidic or alkaline conditions. Use buffer systems (e.g., phosphate buffer for pH 2–8) to maintain precise pH control.

- Kinetic Analysis: Monitor ring-opening rates via UV-Vis spectroscopy (e.g., loss of absorbance at λ ~270 nm for the intact thiazolidine ring).

- Computational Modeling: Employ density functional theory (DFT) to predict protonation states and transition states for hydrolysis pathways .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the thermal stability of nitro-substituted benzaldehyde derivatives?

- Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition temperatures under inert (N₂) and oxidative (O₂) atmospheres to identify degradation pathways.

- Cross-Validation: Compare results with structurally analogous compounds (e.g., 2-nitro-4-(trifluoromethyl)benzaldehyde, melting point 41–45°C ) to identify trends in substituent effects on stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。